molecular formula C12H10ClNS B8621165 4-Chloro-2-phenylsulfanyl-phenylamine

4-Chloro-2-phenylsulfanyl-phenylamine

Cat. No. B8621165
M. Wt: 235.73 g/mol
InChI Key: OLUAIYJVQRXQEM-UHFFFAOYSA-N
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Patent
US09035096B2

Procedure details

To a suspension of 1.8 g of 2-benzylthio-4-chloro-nitrobenzene in 100 ml ethanol was added 2 g powdered iron and 20 mL of 0.33N NH4Cl. The mixture was heated at 70° C. for 6 hr. The mixture was cooled and filtered through a pad of Celite. The filtrate was condensed and purified by flash chromatography (hexane/ethyl acetate 4:1 as eluent) to yield 1.25 g of an oil. LC-MS showed a single peak with the expected (M+H+ of 236.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name

Identifiers

REACTION_CXSMILES
[CH2:1]([S:8][C:9]1[CH:14]=[C:13]([Cl:15])[CH:12]=[CH:11][C:10]=1[N+:16]([O-])=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4]C=1.[NH4+].[Cl-]>C(O)C.[Fe]>[Cl:15][C:13]1[CH:12]=[CH:11][C:10]([NH2:16])=[C:9]([S:8][C:1]2[CH:2]=[CH:7][CH:6]=[CH:5][CH:4]=2)[CH:14]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)SC1=C(C=CC(=C1)Cl)[N+](=O)[O-]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
[NH4+].[Cl-]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added 2 g
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered through a pad of Celite
CUSTOM
Type
CUSTOM
Details
condensed
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography (hexane/ethyl acetate 4:1 as eluent)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(C=C1)N)SC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.25 g
YIELD: CALCULATEDPERCENTYIELD 82.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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